molecular formula C23H16BrNO6 B5466856 4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate

4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate

Cat. No. B5466856
M. Wt: 482.3 g/mol
InChI Key: ADYYUOJMLLDJHJ-PKNBQFBNSA-N
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Description

“4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate” is a complex organic compound. It has a molecular formula of C23H16BrNO6 . It is related to “4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate”, which has been identified as an anticoronaviral agent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C21H15BrO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+ . This represents a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0, an average mass of 427.250, and a mono-isotopic mass of 426.01029 .

Future Directions

The future directions for the study of this compound could involve further exploration of its anticoronaviral activity , as well as its potential cytotoxic activity against breast cancer through ERα inhibition .

properties

IUPAC Name

[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO6/c1-30-21-8-3-2-5-15(21)9-11-20(26)19-14-17(24)10-12-22(19)31-23(27)16-6-4-7-18(13-16)25(28)29/h2-14H,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYYUOJMLLDJHJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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